molecular formula C42H42O6 B589528 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol CAS No. 114218-25-6

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol

Cat. No.: B589528
CAS No.: 114218-25-6
M. Wt: 642.792
InChI Key: JNIBXLVXNSFJDK-DBQINKLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol, is a strategically protected derivative of myo -inositol, designed for advanced chemical synthesis. It serves as a crucial chiral building block and synthetic intermediate for researchers developing novel inositol-based molecules. The specific protection pattern—featuring isopropylidene, phenylmethyl (benzyl), and triphenylmethyl (trityl) groups—allows for selective deprotection and further functionalization, enabling the synthesis of complex and rare inositol stereoisomers and their phosphorylated derivatives . The study of "other" inositols beyond the predominant myo -inositol is a growing field of research due to their emerging biological and medicinal significance . For instance, various inositol stereoisomers and their derivatives, such as scyllo -inositol and d-chiro -inositol, are being explored for their potential roles in addressing neurodegenerative diseases and metabolic conditions like diabetes . Synthetic intermediates like this compound are therefore essential tools for investigating the origins and potential biological functions of these stereoisomers, which constitute a prevalent group of environmental organic phosphates . By providing a versatile and protected scaffold, this reagent facilitates the exploration of inositol chemistry for developing new therapeutic agents and molecular probes, contributing to diverse areas including signal transduction, metabolic regulation, and insulin signaling . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aR,4R,5R,6R,7S,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3/t35-,36-,37-,38+,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIBXLVXNSFJDK-DBQINKLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)[C@H]([C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857894
Record name (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114218-25-6
Record name (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 4,5-O-Isopropylidene-myo-Inositol

The 4,5-diol group of myo-inositol is protected as an isopropylidene ketal using 2,2-dimethoxypropane in the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid). This step proceeds in anhydrous acetone at 40–50°C for 12–24 hours, yielding the 4,5-O-isopropylidene intermediate.

Key Data:

ParameterValue
Reaction Yield75–85%
Characterization1HNMR (CDCl3): δ1.35(s, 6H, CH3)^1H \text{NMR (CDCl}_3\text{): } \delta 1.35 \, (\text{s, 6H, CH}_3\text{)}

Benzylation of 3,6-Hydroxyl Groups

The 3,6-hydroxyls are benzylated using benzyl bromide and a strong base (e.g., NaH) in tetrahydrofuran (THF). The reaction is conducted under nitrogen at 0°C to room temperature for 6–8 hours. Excess benzyl bromide (2.5 equiv per hydroxyl) ensures complete substitution.

Key Data:

ParameterValue
Reaction Yield70–78%
Side ProductsOver-benzylation at position 1 (<5%)
PurificationSilica gel chromatography (hexane/EtOAc 4:1)

Tritylation of the 1-Hydroxyl Group

The remaining hydroxyl at position 1 is protected with triphenylmethyl chloride (trityl chloride) in pyridine. The reaction proceeds at 60°C for 48 hours, with DMAP (4-dimethylaminopyridine) as a catalyst. The bulky trityl group provides steric hindrance, preventing further reactions at this position.

Key Data:

ParameterValue
Reaction Yield65–72%
Characterization13CNMR (CDCl3): δ86.9(C-O-Trityl)^{13}C \text{NMR (CDCl}_3\text{): } \delta 86.9 \, (\text{C-O-Trityl})

Resolution of DL Enantiomers

Racemic mixtures are resolved using (-)-ω-camphanic acid chloride to form diastereomeric esters. Crystallization from ethanol/water selectively isolates the 1L and 1D enantiomers. The camphanate esters are hydrolyzed with aqueous NaOH to yield enantiomerically pure DL-myo-inositol derivatives.

Key Data:

ParameterValue
Diastereomeric Excess>98% after crystallization
Recovery Efficiency40–50% per cycle

Industrial-Scale Considerations

cGMP-Compliant Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility. Critical parameters include:

  • Temperature Control : ±1°C tolerance for ketalization and benzylation.

  • Reagent Purity : Benzyl bromide ≥99.5%, trityl chloride ≥98%.

  • Waste Management : Recycling of acetone and THF via distillation.

Analytical Validation

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS m/z 643.78 [M+H]+^+ (calc. 642.78).

  • Infrared Spectroscopy : Absorbance at 1120 cm1^{-1} (C-O-C ether stretch).

Purity Assessment

MethodCriteria
HPLC (C18 column)≥99% purity (RT 12.3 min)
Chiral GCEnantiomeric ratio 50.5:49.5

Comparative Analysis of Methods

Method StepClassical ApproachOptimized Protocol
4,5-Ketalization Acetone/H2_2SO4_4, 24h2,2-Dimethoxypropane/CSA, 12h
3,6-Benzylation BnBr/NaH, 8hBnBr/KOtBu, 6h
1-Tritylation TrCl/pyridine, 72hTrCl/DMAP, 48h

Challenges and Mitigation

  • Regioselectivity Issues : Competing reactions at positions 2 and 3 are minimized by pre-protecting 4,5-diols.

  • Trityl Group Instability : Acidic workup conditions are avoided; neutral pH maintained during isolation.

  • Racemization : Resolution via camphanate esters ensures <2% enantiomeric impurity .

Chemical Reactions Analysis

Types of Reactions

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or triphenylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of phenylmethyl or triphenylmethyl groups with other functional groups.

Scientific Research Applications

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to inositol metabolism.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes involved in inositol metabolism or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related myo-inositol derivatives:

Compound Name Protecting Groups (Positions) Molecular Formula CAS Number Key Applications Reference
Target Compound Isopropylidene (4,5); Bn (3,6); Tr (1) C₃₈H₄₀O₆ 114218-25-6 Intermediate for inositol phosphate synthesis; selective deprotection strategies
DL-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-inositol Isopropylidene (1,2); Bn (3,6) C₂₃H₂₈O₆ - Precursor for dibutyrate derivatives; lacks trityl for primary hydroxyl protection
5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol Isopropylidene (5,6); Bn (1,4) C₂₃H₂₈O₆ 173828-64-3 Synthesis intermediates; positional isomer of target compound
DL-3-O-Triflate-6-O-p-methoxybenzyl-1,2:4,5-di-O-isopropylidene-myo-inositol Isopropylidene (1,2 & 4,5); Triflate (3); PMB (6) C₂₇H₃₃F₃O₉S - Nucleophilic substitution at triflate; dual isopropylidene protection
DL-myo-Inositol,1,2:4,5-bis-O-isopropylidene-3,6-bis-O-benzyl (CAS 98974-90-4) Isopropylidene (1,2 & 4,5); Bn (3,6) C₂₆H₃₂O₆ 98974-90-4 Bulkier protection; lacks trityl, enabling different reactivity

Spectroscopic and Analytical Data

  • ¹H/¹³C NMR: The target compound’s trityl group generates distinct aromatic signals (δ 7.2–7.5 ppm), absent in non-tritylated analogs. Isopropylidene protons appear as singlets near δ 1.3–1.5 ppm, consistent across derivatives .
  • Mass Spectrometry : Molecular ion peaks for the target compound (C₃₈H₄₀O₆, m/z ~592) differ significantly from simpler analogs (e.g., C₂₃H₂₈O₆, m/z ~400) .

Biological Activity

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol (CAS No. 114218-25-6) is a complex inositol derivative that has garnered attention for its potential biological activities. This compound is a structural analog of myo-inositol, which plays crucial roles in various cellular processes including signal transduction, cell membrane integrity, and metabolic regulation. The following sections detail the biological activity of this compound based on current research findings.

  • Molecular Formula : C₄₂H₄₂O₆
  • Molecular Weight : 642.78 g/mol
  • LogP : 7.4291 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 66.38 Ų
PropertyValue
Molecular FormulaC₄₂H₄₂O₆
Molecular Weight642.78 g/mol
LogP7.4291
PSA66.38 Ų

Biological Functions of Inositol Derivatives

Inositol compounds, particularly myo-inositol and its derivatives, are involved in numerous biological functions:

  • Signal Transduction : Inositol phosphates act as secondary messengers in various signaling pathways, including insulin signaling and calcium homeostasis .
  • Cellular Metabolism : Inositol derivatives have been shown to influence glucose metabolism and lipid synthesis, making them relevant in metabolic disorders .
  • Reproductive Health : Myo-inositol is particularly noted for its role in improving ovarian function and menstrual cycle regularization, especially in women with polycystic ovary syndrome (PCOS) .

Insulin Sensitivity and Metabolic Regulation

Studies indicate that myo-inositol and its derivatives can enhance insulin sensitivity and improve metabolic profiles in insulin-resistant individuals. A review highlighted that supplementation with myo-inositol can lead to significant reductions in insulin resistance markers and improvements in metabolic parameters among women with PCOS .

Ovarian Function

Research has demonstrated that myo-inositol plays a critical role in ovarian follicle maturation and oocyte quality. A study found that the administration of myo-inositol improved the FSH/LH ratio and menstrual cycle regularity, which are vital for reproductive health .

Neuroprotective Effects

In addition to reproductive health, myo-inositol has been investigated for its neuroprotective properties. It is suggested that inositol derivatives may help mitigate oxidative stress and maintain neuronal health, which could be beneficial in neurodegenerative diseases .

Case Studies

  • Polycystic Ovary Syndrome (PCOS) :
    • Objective : To evaluate the effects of myo-inositol supplementation on metabolic and reproductive outcomes.
    • Findings : Women receiving myo-inositol showed improved insulin sensitivity, reduced testosterone levels, and enhanced oocyte quality compared to control groups .
  • Diabetes Management :
    • Objective : Assess the impact of inositol on glycemic control.
    • Findings : Participants who supplemented with myo-inositol exhibited lower postprandial blood glucose levels and improved overall glycemic control compared to those not receiving supplementation .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Nutraceuticals : As a dietary supplement for improving metabolic health and reproductive function.
  • Pharmaceutical Development : Targeting conditions such as PCOS, insulin resistance, and possibly neurodegenerative disorders.

Q & A

Q. How can researchers validate the stereochemical configuration of DL-myo-inositol derivatives after functionalization?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to assess spatial proximity of substituents. For DL mixtures, chiral HPLC with cellulose-based columns can resolve enantiomers. Reference spectral data from analogous inositol phosphates (e.g., phosphatidyl-D-myo-inositol derivatives) .
    2023有机化学期末特训营—第六讲 立体化学基础
    54:49

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity data during inositol derivatization?

  • Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., solvent polarity effects on nucleophilic attack). To resolve:
  • Perform kinetic vs. thermodynamic control experiments (e.g., varying temperature/reactant ratios).
  • Use DFT calculations to model transition states and predict regioselectivity.
    Cross-validate with 31P^{31}\text{P} NMR if phosphorylated intermediates are involved .

Q. How can computational modeling enhance the design of enantioselective syntheses for this compound?

  • Methodological Answer : Apply molecular docking or MD simulations to predict chiral catalyst interactions (e.g., Sharpless epoxidation catalysts). Focus on steric and electronic parameters of the trityl and benzyl groups to refine asymmetric induction. Validate models with experimental ee values from chiral GC/MS .

Q. What methodologies are recommended for analyzing degradation products of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify hydrolyzed byproducts (e.g., loss of isopropylidene). Quantify degradation kinetics via Arrhenius plots. Compare with inositol derivatives lacking trityl protection to isolate degradation pathways .

Data-Driven and Theoretical Frameworks

Q. How can researchers reconcile conflicting NMR and X-ray crystallography data for this compound’s conformation?

  • Methodological Answer : NMR captures solution-state dynamics, while X-ray provides solid-state snapshots. Address discrepancies by:
  • Performing variable-temperature NMR to assess conformational flexibility.
  • Using Cambridge Structural Database (CSD) entries for similar inositols to benchmark bond angles/torsions .

Q. What theoretical frameworks guide the application of this compound in glycosylation or lipid-anchoring studies?

  • Methodological Answer : Leverage the "protecting group economy" principle to design stepwise functionalization. For lipid anchoring, use the trityl group as a temporary protector while installing phospholipid moieties at the 3-O position. Reference inositol phosphate biosynthesis pathways (e.g., phosphatidylinositol 4,5-bisphosphate synthesis) for biomimetic strategies .

Methodological Challenges

Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?

  • Methodological Answer : Use centrifugal partition chromatography (CPC) with hexane/ethyl acetate/water ternary systems for high-resolution separation. Optimize solvent ratios based on partition coefficients (KDK_D) determined via shake-flask experiments. Compare with simulated moving bed (SMB) chromatography for scalability .

Q. How can researchers design kinetic studies to evaluate the compound’s role in enzyme inhibition or signaling pathways?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., inositol kinases). Use fluorescent probes (e.g., BODIPY-tagged derivatives) for real-time monitoring in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.